Butyl cyanoacetate
Overview
Description
Butyl cyanoacetate, also known as cyanoacetic acid butyl ester, is an organic compound with the molecular formula C₇H₁₁NO₂. It is a colorless to pale yellow liquid with a faint odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
Butyl cyanoacetate is primarily used as an intermediate for numerous organic syntheses . It is a versatile compound that interacts with various targets, including amines, in the process of cyanoacetylation . This interaction forms the basis of its role in the synthesis of biologically active compounds .
Mode of Action
The compound’s mode of action involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
This compound is involved in the synthesis of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Result of Action
The result of this compound’s action is the formation of a variety of heterocyclic compounds through its interaction with amines . These heterocyclic compounds have diverse biological activities, which have drawn the attention of biochemists in the last decade .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reactants, can significantly affect the compound’s efficacy and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting cyanoacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Butyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of cyanoacetamides.
Condensation reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes and ketones to form β-keto esters.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to cyanoacetic acid and butanol.
Common Reagents and Conditions:
Nucleophilic substitution: Amines, typically under mild heating conditions.
Condensation reactions: Aldehydes or ketones, often in the presence of a base such as sodium ethoxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Cyanoacetamides: Formed through nucleophilic substitution reactions.
β-Keto esters: Formed through condensation reactions.
Cyanoacetic acid and butanol: Formed through hydrolysis.
Scientific Research Applications
Butyl cyanoacetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl cyanoacetate: Contains a methyl group instead of a butyl group.
Tert-butyl cyanoacetate: Contains a tert-butyl group, which provides steric hindrance and affects its reactivity.
Uniqueness: Butyl cyanoacetate is unique due to its balance of reactivity and stability, making it a valuable intermediate in various synthetic processes. Its longer carbon chain compared to ethyl and methyl cyanoacetates provides different solubility and reactivity properties, which can be advantageous in specific applications .
Properties
IUPAC Name |
butyl 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACTCNGCHPGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044439 | |
Record name | Butyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-58-5 | |
Record name | Butyl cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5459-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl cyanoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, 2-cyano-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H6L20VOH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyl cyanoacetate?
A1: this compound has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol.
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized through several methods. One common approach is the Knoevenagel condensation of benzaldehyde and this compound in the presence of piperidine as a catalyst. [, , , , , , , , ] Another method involves the reaction of cyanoacetate (e.g., methyl cyanoacetate, ethyl cyanoacetate) with polyformaldehyde using a basic catalyst under solvent-free conditions. [] Additionally, tert-butyl cyanoacetate can be synthesized via interesterification of methyl cyanoacetate and tert-butyl alcohol using potassium tert-butyl alcohol as a catalyst. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: this compound and its derivatives are commonly characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. These techniques provide information about the functional groups, proton and carbon environments within the molecule. [, , , , , , , , , ]
Q4: What is a key application of this compound in organic synthesis?
A4: this compound is a valuable reagent for synthesizing various heterocyclic compounds, including pyrroles, isoquinolines, and pyrimidines. [, , , , ]
Q5: How is this compound used in the synthesis of isoquinolines?
A5: Palladium-catalyzed enolate arylation of this compound with ortho-functionalized aryl halides yields a protected 1,5-dicarbonyl compound. This intermediate can be cyclized with an ammonia source to produce an isoquinoline. This method allows for the synthesis of diversely substituted isoquinolines, including electron-deficient ones, which are traditionally challenging to access. [, ]
Q6: Can this compound be used in multicomponent reactions?
A6: Yes, this compound has been successfully employed in one-pot, multicomponent reactions for synthesizing isoquinolines. For example, a four-component coupling involving a ketone, an acetal-protected ortho-bromobenzaldehyde or ketone, an electrophile, and an ammonia source can be facilitated in one pot using this compound. This reaction sequence ultimately yields C4-functionalized isoquinolines. [, ]
Q7: Are there any other notable reactions this compound participates in?
A7: Yes, this compound can act as an alkylating agent in iridium-catalyzed reactions. For instance, it reacts with 1,13-tridecanediol in the presence of an iridium catalyst to produce Butyl 2-cyano-15-hydroxypentadecanoate, a precursor for cyclopentadecanolide. []
Q8: Has this compound been investigated for its catalytic properties?
A8: While not a catalyst itself, this compound plays a crucial role in reactions catalyzed by other species. For example, coordination polymers containing this compound moieties have demonstrated catalytic activity in Knoevenagel condensation reactions. []
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